molecular formula C8H5BrFN B1290569 2-(5-Bromo-2-fluorophenyl)acetonitrile CAS No. 305800-60-6

2-(5-Bromo-2-fluorophenyl)acetonitrile

Cat. No.: B1290569
CAS No.: 305800-60-6
M. Wt: 214.03 g/mol
InChI Key: CVMIQENCTVIYOH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(5-Bromo-2-fluorophenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. It has been observed that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes. At higher doses, it can cause significant changes in cell function, including toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxic effects at high doses may include liver and kidney damage, as well as alterations in blood chemistry .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The metabolism of this compound can also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and potential toxicity. Additionally, the transport of this compound can be influenced by factors such as pH and the presence of other compounds .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-fluorophenyl)acetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)acetonitrile
  • 2-(4-Bromo-2-fluorophenyl)acetonitrile
  • 2-(3-Bromo-2-fluorophenyl)acetonitrile

Comparison: 2-(5-Bromo-2-fluorophenyl)acetonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which affects its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns in nucleophilic substitution and other reactions, making it a valuable intermediate for synthesizing specific target molecules .

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMIQENCTVIYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634625
Record name (5-Bromo-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305800-60-6
Record name 5-Bromo-2-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305800-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-fluorobenzyl bromide (8.0 g, 0.03 mole) was dissolved in 1,4-Dioxane (60 mL) and added to a solution of KCN (2.04 g, 0.031 mole) in H2O (20 mL) and ethanol (20 mL). The resulting mixture was heated under reflux for 5 h. After cooling to rt, the product was extracted with ether (200 mL), washed with brine, dried over MgSO4, concentrated, and crystallized from ether/hexane to give 5-bromo-2-fluorophenylacetonitrile as a white crystalline material (5.6 g, 88%): mp 55-58° C.; 1H NMR (DMSO-d6) δ 4.07 (s, 2H), 7.29 (t, 1H, J=9.23 Hz), 7.60-7.69 (m, 2H); MS(EI) M+. m/z 213; Anal. Calc. For C8H5Br2FN: C, 44.89; H, 2.35; N, 6.54. Found: C, 44.90; H, 2.24; N, 6.43.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
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Quantity
2.04 g
Type
reactant
Reaction Step Two
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Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-2-bromomethyl-1-fluoro-benzene (1.2 g, 3.7 mmol) and sodium cyanide (2.0 g, 4.1 mmol) were combined in DMSO (15 mL) and stirred at 90° C. for 2 hours. Once no starting material was seen by analytical tlc, the mixture was worked-up with EtOAc and H2O to give the title compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

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